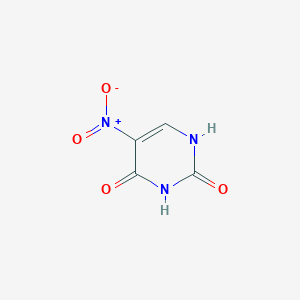

5-Nitrouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUARVSWVPPVUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060597 | |

| Record name | 5-Nitrouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-08-5 | |

| Record name | 5-Nitro-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitrouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitrouracil: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of the core fundamental properties of 5-Nitrouracil. This document summarizes its chemical and biological characteristics, details experimental protocols for its synthesis and purification, and visualizes key processes to facilitate understanding and further research.

This compound is a derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA). The introduction of a nitro group at the 5-position of the uracil ring significantly alters its electronic properties, making it a subject of interest in medicinal chemistry and drug development.[1] Its potential as an anticancer and antiviral agent stems from its ability to inhibit the synthesis of DNA and RNA, thereby impeding the proliferation of rapidly dividing cells such as cancer cells.[2][3] This guide aims to consolidate the essential information required by researchers working with this compound.

Core Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the tables below, providing a quick reference for experimental design and analysis.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₃N₃O₄ | [4][5] |

| Molecular Weight | 157.08 g/mol | |

| CAS Number | 611-08-5 | |

| Appearance | Off-white to pale yellow crystalline powder or needles | |

| Melting Point | >300 °C (decomposes) | |

| Solubility in Water | 3.61 g/L (at 25 °C) | |

| pKa | 5.19 ± 0.10 (Predicted) |

Spectroscopic Data

| Spectroscopy Type | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Reference(s) |

| Infrared (IR) | 3142-2811 (O-H/N-H/C-H), 1732 (C=O), 1677, 1624 (NO₂), 1417 (C-H), 1356 (NO₂), 1318 (aromatic R₂NH/R₃N), 1234 (-OH), 975, 832 (aromatic ring bending) | |

| ¹H NMR (500 MHz, d₆-DMSO) | δ 8.84 (1H, s, 6-CH) | |

| ¹³C NMR (125 MHz, d₆-DMSO) | δ 155.5 (4-C=O), 149.8 (6-CH), 147.9 (2-C=O), 125.1 (5-CNO₂) |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for obtaining high-purity material for research purposes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of uracil. The following protocol is a common method used.

Materials:

-

Uracil

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice water

-

Stirring apparatus

-

Heating mantle

-

Reaction flask

-

Dropping funnel

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

In a reaction flask, carefully add concentrated sulfuric acid.

-

While stirring, slowly add concentrated nitric acid dropwise from a dropping funnel, ensuring the temperature of the mixture does not exceed 50 °C.

-

Once the addition of nitric acid is complete, add uracil portion-wise to the stirred acid mixture, again maintaining the temperature below 50 °C.

-

After the addition of uracil is complete, heat the reaction mixture to 55 °C and maintain this temperature for 3 hours with continuous stirring.

-

Cool the reaction mixture to below room temperature.

-

Quench the reaction by carefully pouring the mixture into ice water. A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of ice-cold water.

-

Dry the product under reduced pressure at 55 °C to yield this compound as a white solid.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H3N3O4 | CID 69135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

5-Nitrouracil: A Technical Guide to its Discovery, Synthesis, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrouracil, a pyrimidine (B1678525) derivative, has held a significant, albeit often understated, role in the landscape of medicinal chemistry and drug development. Since its first practical synthesis in the early 20th century, it has served as a crucial synthetic intermediate and a subject of investigation for its own biological activities. This technical whitepaper provides a comprehensive overview of this compound, detailing its discovery, historical importance, and key experimental protocols. It explores its synthesis, mechanism of action, and its role as a precursor in the development of various therapeutic agents. While quantitative data on its direct biological activity remains elusive in publicly accessible literature, its historical and ongoing significance in synthetic and medicinal chemistry is well-documented.

Introduction

This compound is a nitro-derivative of the pyrimidine nucleobase, uracil (B121893).[1][2] Its chemical structure, featuring an electron-withdrawing nitro group at the fifth position of the uracil ring, imparts unique reactivity that has been exploited in organic synthesis. Historically, its primary significance has been as a key intermediate in the synthesis of 5-aminouracil (B160950) and other substituted pyrimidines, which are precursors to a wide range of biologically active molecules, including potential anticancer and antiviral agents.[3][4] This document aims to provide a detailed technical guide for researchers, covering the historical context of its discovery, established experimental protocols for its synthesis, and an exploration of its known and potential biological significance.

Discovery and Historical Significance

The first practical synthesis of this compound is credited to Marston Taylor Bogert and David Davidson, as detailed in their 1933 publication in the Journal of the American Chemical Society.[5] Their work provided a straightforward and efficient method for the nitration of uracil, making this compound more accessible for chemical investigation. This development was significant as it opened the door for the synthesis of a variety of 5-substituted uracil derivatives.

The primary historical and ongoing significance of this compound lies in its role as a precursor to 5-aminouracil. The reduction of the nitro group to an amine is a fundamental transformation that allows for a wide range of subsequent chemical modifications at the 5-position of the uracil ring. This has been instrumental in the development of various heterocyclic compounds with therapeutic potential.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C4H3N3O4 | |

| Molecular Weight | 157.08 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | |

| CAS Number | 611-08-5 | |

| Melting Point | >300 °C | |

| Solubility | Sparingly soluble in water |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the method described by Bogert and Davidson (1933).

Materials:

-

Uracil

-

Concentrated Nitric Acid (d=1.42)

-

Concentrated Sulfuric Acid (d=1.84)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add 10 g of uracil with stirring.

-

Once the uracil is suspended, begin the dropwise addition of a mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

The white precipitate of this compound is collected by filtration, washed with cold water until the washings are neutral to litmus, and then dried in a desiccator over calcium chloride.

Expected Yield: Approximately 85-90%.

Characterization: The product can be characterized by its melting point (>300 °C) and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of 5-Aminouracil from this compound

This protocol describes the reduction of this compound to 5-Aminouracil.

Materials:

-

This compound

-

Sodium Dithionite (B78146) (Na2S2O4)

-

Ammonium (B1175870) Hydroxide (B78521) solution

-

Water

Procedure:

-

Suspend 10 g of this compound in 200 mL of water in a flask.

-

Add concentrated ammonium hydroxide solution dropwise until the this compound dissolves.

-

Gently heat the solution to 50-60 °C.

-

Slowly add a solution of 40 g of sodium dithionite in 100 mL of water. The color of the solution will change from yellow to colorless.

-

After the addition is complete, heat the solution to boiling for 15 minutes.

-

Cool the solution in an ice bath. The white precipitate of 5-aminouracil will form.

-

Collect the product by filtration, wash with cold water, and dry.

Biological Activity and Mechanism of Action

While this compound is primarily recognized as a synthetic intermediate, its own biological activities have been a subject of interest. It is hypothesized to function as an antimetabolite, interfering with nucleic acid synthesis.

Anticancer and Antiviral Potential

Derivatives of this compound have shown promise as both anticancer and antiviral agents. The rationale behind this is that the uracil scaffold can be recognized by enzymes involved in nucleotide metabolism, and the 5-substituent can then inhibit these enzymes or lead to the incorporation of fraudulent nucleotides into DNA or RNA, ultimately disrupting cellular replication.

However, a thorough review of the publicly available scientific literature did not yield specific quantitative data, such as IC50 values, for the direct anticancer or antiviral activity of this compound itself. The available data primarily focuses on its more famous derivative, 5-Fluorouracil (5-FU), or other modified uracils. This represents a significant knowledge gap and an area for future research.

Proposed Mechanism of Action: Inhibition of Nucleic Acid Synthesis

The proposed mechanism of action for this compound and its derivatives is the inhibition of DNA and RNA synthesis. As a uracil analog, it is plausible that this compound, or its metabolites, could interfere with the pyrimidine biosynthesis pathway.

The de novo pyrimidine synthesis pathway is a critical process for cell proliferation, providing the necessary building blocks for DNA and RNA. Key enzymes in this pathway, such as thymidylate synthase, are common targets for chemotherapy. While it is speculated that this compound might inhibit such enzymes, direct evidence and specific enzyme inhibition data for this compound are not well-documented in the available literature.

Below is a simplified representation of the potential interference of a uracil analog in the pyrimidine synthesis pathway.

Caption: Potential inhibition of thymidylate synthase by this compound.

Signaling Pathways

The specific effects of this compound on major signaling pathways such as MAPK or NF-κB have not been extensively studied. Research in this area has largely focused on 5-Fluorouracil, which has been shown to modulate these pathways. Given the structural similarity, it is conceivable that this compound could have some impact, but this remains speculative without direct experimental evidence.

The workflow for investigating the potential impact of this compound on a generic signaling pathway is outlined below.

Caption: Experimental workflow for studying signaling pathway modulation.

Conclusion and Future Directions

This compound holds a firm place in the history of medicinal chemistry as a foundational building block for the synthesis of a multitude of pyrimidine derivatives. Its discovery and the development of its synthesis paved the way for extensive research into 5-substituted uracils as therapeutic agents. While its own biological activity profile, particularly quantitative data on its anticancer and antiviral efficacy, is not well-defined in the existing literature, its importance as a synthetic intermediate is undeniable.

Future research should focus on elucidating the specific molecular targets of this compound and quantifying its biological activity against a range of cancer cell lines and viruses. Such studies would clarify whether this compound has potential as a standalone therapeutic agent or if its role will remain primarily as a versatile scaffold for the development of novel drugs. A deeper understanding of its mechanism of action and its effects on cellular signaling pathways could also unveil new therapeutic strategies.

References

- 1. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 5. benchchem.com [benchchem.com]

synthesis of 5-Nitrouracil reaction conditions and yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-nitrouracil, a key intermediate in the synthesis of various biologically active compounds. This document details reaction conditions, reported yields, and step-by-step experimental protocols for the synthesis of this important heterocyclic compound.

Core Synthesis Pathways

The most prevalent method for the synthesis of this compound involves the direct nitration of uracil (B121893). Variations of this method exist, primarily differing in the nitrating agents and reaction conditions employed. Below are the key methodologies with their respective advantages and reported outcomes.

Data Summary

The following table summarizes the quantitative data for the prominent methods of this compound synthesis, allowing for easy comparison of reaction conditions and yields.

| Method | Starting Material | Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference |

| Direct Nitration | Uracil | 70% Nitric acid, 98% Sulfuric acid | None (reagents act as solvent) | Kept below 50°C, then heated to 55°C | 3 hours | 92% | [1] |

| Nitration of Uracil Synthesis Mixture | Uracil reaction mixture | Nitric acid (1.5 specific gravity) | Water | 105-110°C, then steam bath | 1 hour | 47-51% | [2] |

| Nitration of a Derivative | 1,3-Dimethyluracil | Copper(II) nitrate (B79036) trihydrate, Acetic anhydride | Acetic anhydride | Ambient temperature | 48 hours | 90% | [3] |

Experimental Protocols

Detailed methodologies for the key synthesis experiments are provided below. These protocols are based on published literature and offer a step-by-step guide for laboratory replication.

Method 1: Direct Nitration of Uracil with Nitric and Sulfuric Acids

This procedure is a high-yield method for the synthesis of this compound starting from uracil.[1]

Materials:

-

Pyrimidine-2,4(1H,3H)-dione (Uracil)

-

70% Nitric acid

-

98% Concentrated Sulfuric acid

-

Ice water

Procedure:

-

In a reaction vessel, carefully add 5.34 mL of 70% nitric acid drop-wise to 19.7 mL of 98% concentrated sulfuric acid. Ensure the temperature of the mixture does not exceed 50°C during the addition.

-

To the stirred acid mixture, add 7.204 g of uracil in batches, maintaining the reaction temperature below 50°C.

-

Once the addition of uracil is complete, heat the reaction mixture to 55°C and maintain this temperature for 3 hours.

-

After 3 hours, cool the reaction mixture to below room temperature.

-

Quench the reaction by pouring the mixture into 38 mL of ice water. A white precipitate will form.

-

Collect the white precipitate by filtration.

-

Wash the collected solid with a small amount of ice water.

-

Dry the product under reduced pressure at 55°C to obtain this compound as a white solid.

Expected Yield: 92%[1]

Method 2: Nitration of the Uracil Synthesis Reaction Mixture

This method offers a more streamlined approach by nitrating the crude reaction mixture from the synthesis of uracil, thus saving time and resources.

Materials:

-

Hot reaction mixture from uracil synthesis (as per Davidson and Baudisch)

-

Nitric acid (specific gravity 1.5)

-

Ice

Procedure:

-

Begin with the hot reaction mixture obtained after heating the uracil synthesis components for one hour.

-

While mechanically stirring the hot mixture, slowly add 100 cc of nitric acid from a dropping funnel. The temperature of the reaction mixture will rise.

-

Allow the temperature to increase to 105-110°C. It is crucial to maintain this temperature range to prevent the accumulation of nitric acid and a subsequent violent reaction. If necessary, use a water bath to cool the reaction flask.

-

Continue the addition of nitric acid while keeping the internal temperature between 105-110°C.

-

After all the nitric acid has been added, heat the flask on a steam bath for one hour.

-

Cool the reaction flask and then pour the contents into 1500 g of ice.

-

This compound will separate as a solid. Filter the product, wash it with water, and air dry.

Expected Yield: 47-51%

Synthesis Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for the synthesis of this compound and the core chemical transformation.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the nitration of uracil to this compound.

References

5-Nitrouracil: A Technical Guide to its Putative Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrouracil, a nitro-derivative of the nucleobase uracil (B121893), is a compound of interest in oncological research. While its direct and comprehensive mechanism of action in cancer cells is still under investigation, emerging evidence points towards a multi-faceted role. This technical guide synthesizes the current understanding and proposes a dual-mechanism hypothesis for its anticancer activity: direct inhibition of inducible nitric oxide synthase (iNOS) and indirect activity as a prodrug for the DNA synthesis inhibitor, 5-aminouracil (B160950). This document provides a detailed exploration of these potential pathways, summarizes relevant quantitative data, and outlines experimental protocols for further investigation.

Introduction

This compound is recognized as a key intermediate in the synthesis of various antiviral and anticancer agents.[1] Its structural similarity to uracil suggests a potential role as an antimetabolite. The presence of the nitro group at the C5 position significantly influences its electrochemical properties and potential biological activities, distinguishing it from its well-studied counterpart, 5-Fluorouracil (5-FU). This guide delineates two primary, plausible mechanisms through which this compound may exert its cytotoxic effects on cancer cells.

Proposed Mechanisms of Action

Direct Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A compelling hypothesis for the direct action of this compound involves the modulation of the tumor microenvironment through the inhibition of inducible nitric oxide synthase (iNOS). Elevated levels of nitric oxide (NO) produced by iNOS are associated with tumor progression, angiogenesis, and immunosuppression.[2][3] Therefore, iNOS is a rational target for anticancer therapy.

A study on 5-nitropyrimidine-2,4-dione analogues, the core structure of this compound, has demonstrated their capacity to inhibit both NO production and iNOS activity. This suggests that this compound may directly bind to and inhibit the iNOS enzyme, leading to a reduction in intratumoral NO levels. The consequences of iNOS inhibition in cancer cells are significant and include:

-

Reduced Angiogenesis: Lower NO levels can impair the formation of new blood vessels that supply tumors.

-

Enhanced Immune Response: Inhibition of iNOS can alleviate the immunosuppressive effects of NO, potentially enhancing anti-tumor immunity.[3]

-

Decreased Proliferation and Metastasis: NO can promote cancer cell proliferation and invasion; its reduction can therefore have a cytostatic effect.[2]

The proposed signaling pathway for this mechanism is illustrated below.

Indirect Action via Metabolic Conversion to 5-Aminouracil

A second potential mechanism is the role of this compound as a prodrug that is metabolically reduced to 5-aminouracil within the cancer cell. 5-Aminouracil is known to possess anticancer properties, primarily through the inhibition of DNA synthesis, which leads to replication stress and subsequent cell death.

The proposed workflow for this indirect mechanism is as follows:

-

Cellular Uptake: this compound enters the cancer cell.

-

Metabolic Reduction: Intracellular reductases convert the nitro group of this compound to an amino group, forming 5-aminouracil.

-

Inhibition of DNA Synthesis: 5-aminouracil, as a thymine (B56734) antagonist, interferes with the machinery of DNA replication. This can occur through multiple potential downstream effects, such as inhibition of DNA polymerases or other enzymes involved in nucleotide metabolism.

-

Induction of Replication Stress and Apoptosis: The blockage of DNA synthesis leads to an accumulation of DNA damage and replication fork collapse, triggering cellular stress responses that ultimately lead to programmed cell death (apoptosis).

This proposed metabolic activation and subsequent mechanism of action are depicted in the diagram below.

Quantitative Data

| Compound Class | Assay | Cell Line | IC50 (µM) | Cytotoxicity (IC50 in µM) |

| 5-nitropyrimidine-2,4-dione analogue (Compound 36) | Nitric Oxide Production (LPS-induced) | RAW 264.7 | 8.6 | > 80.0 |

| 5-nitropyrimidine-2,4-dione analogue (Compound 36) | iNOS Activity | - | 6.2 | Not applicable |

Data extracted from a study on 5-nitropyrimidine-2,4-dione analogues.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in-vitro experiments are proposed.

In Vitro Cytotoxicity Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 1000 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

iNOS Activity Assay (Griess Assay)

Objective: To measure the effect of this compound on nitric oxide production in cancer cells.

Method: Griess assay for nitrite (B80452) quantification.

Protocol:

-

Cell Seeding and Treatment: Seed macrophage-like cells (e.g., RAW 264.7) or cancer cells known to express iNOS in a 24-well plate. Pre-treat with various concentrations of this compound for 1-2 hours.

-

iNOS Induction: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

-

Incubation: Incubate for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate in the dark at room temperature for 15-30 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

DNA Synthesis Inhibition Assay

Objective: To determine if this compound or its potential metabolite, 5-aminouracil, inhibits DNA replication.

Method: BrdU (5-bromo-2'-deoxyuridine) incorporation assay.

Protocol:

-

Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with this compound and/or 5-aminouracil at various concentrations for 24-48 hours.

-

BrdU Labeling: Add BrdU to the culture medium and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.

-

Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Antibody Incubation: Add a peroxidase-conjugated anti-BrdU antibody and incubate.

-

Substrate Addition: Add a peroxidase substrate (e.g., TMB) and incubate until a color change is observed.

-

Stop Reaction: Add a stop solution.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: A decrease in absorbance indicates inhibition of DNA synthesis.

Conclusion and Future Directions

The anticancer potential of this compound appears to be rooted in at least two plausible mechanisms: the direct inhibition of iNOS and its role as a prodrug for the DNA synthesis inhibitor 5-aminouracil. The lack of comprehensive studies necessitates further investigation to validate these hypotheses and to fully characterize its pharmacological profile.

Future research should prioritize:

-

Systematic Cytotoxicity Screening: Determining the IC50 values of this compound across a broad panel of cancer cell lines.

-

Metabolite Analysis: Confirming the intracellular conversion of this compound to 5-aminouracil using techniques such as mass spectrometry.

-

Enzymatic Assays: Directly assessing the inhibitory effect of this compound on purified iNOS and DNA polymerases.

-

In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.

A thorough understanding of the mechanism of action of this compound will be crucial for its potential development as a novel anticancer therapeutic.

References

- 1. Anti-cancer effect of in vivo inhibition of nitric oxide synthase in a rat model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor effects of inhibitors of nitric oxide synthase or cyclooxygenase-2 on human KB carcinoma cells overexpressing COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of induced nitric oxide synthase enhances the anti-tumor effects on cancer immunotherapy using TLR7 agonist in mice - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Nitrouracil: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the structural elucidation of 5-Nitrouracil. The document details the theoretical underpinnings and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this pharmacologically relevant molecule. Detailed experimental protocols, quantitative data summaries, and a logical workflow for structural determination are presented to aid researchers in their analytical endeavors.

Introduction

This compound is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of a nitro group at the 5-position significantly alters the electronic and structural properties of the parent molecule, leading to a range of biological activities. Accurate structural confirmation is a critical step in the research and development of this compound and its analogues. This guide outlines the application of key spectroscopic methods to achieve unambiguous structural elucidation.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, providing a foundational dataset for its characterization.

Infrared (IR) Spectroscopy

Table 1: Infrared (IR) Spectroscopic Data for this compound [1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3142-2811 | Medium, Broad | O-H / N-H / C-H Stretching |

| 1732 | Strong | C=O Stretching (Carbonyl) |

| 1677 & 1624 | Strong | NO₂ Asymmetric & Symmetric Stretching |

| 1417 | Medium | C-H Bending |

| 1356 | Medium | NO₂ Symmetric Stretching |

| 1318 | Strong | Aromatic R₂NH / R₃N Stretching |

| 1234 | Strong | C-O Stretching / O-H Bending |

| 975 & 832 | Weak | Aromatic Ring Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.84 | Singlet | 1H | 6-CH |

Table 3: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 155.5 | 4-C=O |

| 149.8 | 6-CH |

| 147.9 | 2-C=O |

| 125.1 | 5-C-NO₂ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent, such as methanol (B129727) or water, at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the µg/mL range).

-

Use the same solvent as a blank for baseline correction.

Data Acquisition:

-

Turn on the instrument and allow it to warm up for at least 15-20 minutes.

-

Set the wavelength range, typically from 200 to 400 nm for pyrimidine (B1678525) derivatives.

-

Record the absorbance spectrum of the blank solution.

-

Record the absorbance spectra of the this compound solutions of varying concentrations.

-

Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the homogenous mixture to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal.

-

Place the sample in the spectrometer.

-

Record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition (¹H NMR):

-

Tune and shim the spectrometer for the sample.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical acquisition parameters may include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

Data Acquisition (¹³C NMR):

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.

Sample Preparation:

-

For direct infusion, dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to the low µg/mL or ng/mL range.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source.

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio. The fragmentation pattern provides valuable information about the molecular structure. A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂).

Workflow for Structural Elucidation

The systematic analysis of spectroscopic data is crucial for the unambiguous structural elucidation of this compound. The following diagram illustrates a logical workflow.

References

5-Nitrouracil: A Versatile Precursor for the Synthesis of Bioactive Nucleoside Analogues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrouracil, a derivative of the pyrimidine (B1678525) base uracil (B121893), serves as a pivotal precursor in the synthesis of a diverse array of nucleoside analogues with significant therapeutic potential. The strategic introduction of a nitro group at the C5 position of the uracil ring provides a versatile chemical handle for subsequent transformations, leading to the generation of compounds with pronounced anticancer and antiviral activities. This technical guide delineates the core methodologies for utilizing this compound in the synthesis of nucleoside analogues, presenting key experimental protocols, quantitative data, and diagrammatic representations of synthetic and biological pathways.

The primary synthetic route involves the initial nitration of uracil to yield this compound. This is followed by a crucial glycosylation step to introduce a sugar moiety, forming the corresponding 5-nitro-nucleoside. Subsequent reduction of the nitro group to an amine furnishes 5-amino-nucleosides, which can be further modified to generate a library of bioactive compounds. The resulting nucleoside analogues often exert their biological effects by mimicking natural nucleosides, thereby interfering with cellular processes such as DNA replication and repair, or by inhibiting key enzymes involved in nucleotide metabolism.[1]

Synthesis of this compound and its Nucleoside Analogues

The journey from uracil to bioactive 5-amino-nucleoside analogues involves a series of well-established chemical transformations.

Nitration of Uracil to this compound

The synthesis of this compound is typically achieved through the direct nitration of uracil using a mixture of nitric acid and sulfuric acid.[2]

Experimental Protocol: Synthesis of this compound [2]

-

A solution of nitric acid (70%, 5.34 mL, 120 mmol) is added dropwise to concentrated sulfuric acid (98%, 19.7 mL, 360 mmol) while maintaining the temperature below 50°C.

-

Uracil (7.204 g, 60 mmol) is then added in portions to the stirred mixed acid solution, ensuring the reaction temperature does not exceed 50°C.

-

The reaction mixture is heated to 55°C and maintained for 3 hours.

-

After cooling to below room temperature, the reaction is quenched by the addition of ice water (38 mL).

-

The resulting white precipitate is collected by filtration, washed with a small amount of ice water, and dried under reduced pressure at 55°C to yield this compound.

| Compound | Starting Material | Reagents | Yield | Reference |

| This compound | Uracil | Nitric Acid, Sulfuric Acid | 92% | [2] |

Glycosylation of this compound to form 5-Nitrouridine Analogues

The introduction of a ribose or deoxyribose sugar moiety to the this compound base is a critical step in the synthesis of nucleoside analogues. The Vorbrüggen glycosylation is a widely employed method for this transformation.[3] This reaction typically involves the silylation of the heterocyclic base to enhance its nucleophilicity, followed by coupling with a protected sugar derivative in the presence of a Lewis acid catalyst.

Experimental Protocol: Vorbrüggen Glycosylation of this compound (General Procedure)

-

Silylation: this compound is suspended in a suitable solvent (e.g., hexamethyldisilazane (B44280) (HMDS) or a mixture of acetonitrile (B52724) and N,O-bis(trimethylsilyl)acetamide (BSA)) and heated to reflux to obtain a clear solution of the silylated this compound. The excess silylating agent and solvent are removed under vacuum.

-

Glycosylation: The silylated this compound is dissolved in an anhydrous solvent (e.g., acetonitrile or dichloroethane). A solution of the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the same solvent is added. A Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄)) is then added dropwise at a controlled temperature (e.g., 0°C or room temperature).

-

The reaction mixture is stirred at room temperature or heated until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched (e.g., with aqueous sodium bicarbonate), and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the protected 5-nitro-nucleoside.

-

Deprotection: The protecting groups on the sugar moiety are removed using standard procedures (e.g., treatment with sodium methoxide (B1231860) in methanol (B129727) for benzoyl groups) to afford the final 5-nitro-nucleoside.

Reduction of 5-Nitrouridine Analogues to 5-Aminouridine Analogues

The final key step is the reduction of the nitro group of the 5-nitro-nucleoside to an amine group, yielding the corresponding 5-amino-nucleoside. This is commonly achieved through catalytic hydrogenation.

Experimental Protocol: Reduction of 5-Nitrouridine to 5-Aminouridine (General Procedure)

-

The 5-nitro-nucleoside is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the 5-amino-nucleoside, which can be further purified by recrystallization or chromatography if necessary.

Synthetic Pathway Overview

Caption: General synthetic pathway from uracil to bioactive nucleoside analogues.

Quantitative Data on Biological Activity

Nucleoside analogues derived from this compound have demonstrated significant potential as both anticancer and antiviral agents. The following tables summarize some of the reported biological activities.

Table 1: Anticancer Activity of 5-Substituted Uracil Nucleoside Analogues

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| 5-Fluorouracil | Various | Varies | |

| 5-Aminouracil derivative | PC-3 (Prostate) | 66.6 ± 3.6 µg/mL | |

| 5-Aminouracil derivative | HCT-116 (Colon) | 60.9 ± 1.8 µg/mL | |

| 5-Substituted Benzoxazole | MCF-7 (Breast) | 17.31 µM | |

| 5-Substituted Benzoxazole | A549 (Lung) | Varies |

Table 2: Antiviral Activity of 5-Substituted Uridine Analogues

| Compound | Virus | Cell Line | Activity (EC₅₀) | Reference |

| 5-Substituted Uridine Analogue | SARS-CoV-2 | Vero E6 | > 10 µM | |

| Umifenovir (Arbidol) | HCoV-229E | Vero E6 | 10.0 ± 0.5 µM | |

| Umifenovir (Arbidol) | HCoV-OC43 | Vero E6 | 9.0 ± 0.4 µM | |

| Umifenovir (Arbidol) | SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 µM | |

| Amodiaquine Analogue | SARS-CoV-2 | VeroE6/TMPRSS2 | 3.2 µM |

Mechanism of Action: DNA Damage Response

Many nucleoside analogues exert their cytotoxic effects by being incorporated into DNA, leading to the activation of DNA damage response (DDR) pathways. The incorporation of a modified nucleoside can cause replication stress, leading to stalled replication forks and the formation of single-strand and double-strand DNA breaks. This damage activates a complex signaling network involving sensor proteins, kinases, and effector proteins that ultimately leads to cell cycle arrest and apoptosis.

Caption: Simplified DNA damage response pathway induced by nucleoside analogues.

Conclusion

This compound stands as a cornerstone in the synthetic chemist's toolkit for the development of novel nucleoside analogues. Its facile preparation and the reactivity of the nitro group provide a robust platform for generating a wide range of derivatives. The resulting 5-amino-nucleosides and their subsequent modifications have consistently demonstrated promising anticancer and antiviral activities. A thorough understanding of the synthetic methodologies and the underlying biological mechanisms of action is crucial for the rational design and development of next-generation therapeutic agents derived from this versatile precursor. Further exploration into the structure-activity relationships of these compounds will undoubtedly pave the way for the discovery of more potent and selective drugs.

References

Beyond Oncology: A Technical Guide to the Therapeutic Potential of 5-Nitrouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitrouracil, a derivative of the nucleobase uracil (B121893), is well-documented for its role as an intermediate in the synthesis of anti-cancer agents. However, its therapeutic applications extend beyond oncology, with notable potential in the realm of infectious diseases, particularly as a synergistic agent in antiparasitic therapy. This technical guide provides an in-depth exploration of the non-cancer therapeutic applications of this compound, focusing on its role as an inhibitor of UDP-glucuronosyltransferases (UGTs) in parasitic helminths. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying mechanisms and workflows. While research into its direct antiviral and antimicrobial effects has been limited, this guide also touches upon the activity of its derivatives, highlighting the broader potential of the 5-nitropyrimidine (B80762) scaffold.

Antiparasitic Applications: A Synergistic Approach

The most promising non-cancer therapeutic application of this compound lies in its ability to act as a synergist for existing anthelmintic drugs. By inhibiting key detoxification enzymes in parasitic worms, this compound can enhance the efficacy of these drugs and potentially combat drug resistance.

Mechanism of Action: Inhibition of UDP-Glucuronosyltransferases (UGTs)

Parasitic helminths, such as Haemonchus contortus, utilize UDP-glucuronosyltransferases (UGTs) as part of their detoxification pathway to metabolize and excrete xenobiotics, including anthelmintic drugs. This compound has been identified as an inhibitor of these UGT enzymes. By blocking this detoxification pathway, this compound increases the intracellular concentration and residence time of the anthelmintic drug, thereby potentiating its therapeutic effect.

Quantitative Data: Synergistic Effect with Naphthalophos

A key study by Kotze et al. (2014) demonstrated the synergistic effect of this compound with the organophosphate anthelmintic, naphthalophos, against the parasitic nematode Haemonchus contortus. The data from this study is summarized below.

| Treatment Group | Naphthalophos LC50 (μM) | Synergism Ratio |

| Naphthalophos alone | 2.6 | - |

| Naphthalophos + 0.5 mM this compound | 1.4 | 1.9 |

| Naphthalophos + 1.0 mM this compound | 0.9 | 2.9 |

| Naphthalophos + 2.0 mM this compound | 0.8 | 3.2 |

| Synergism Ratio = LC50 of Naphthalophos alone / LC50 of Naphthalophos with this compound. Data extracted from Kotze et al. (2014)[1]. |

Experimental Protocol: Haemonchus contortus Larval Motility Assay

This protocol is based on methodologies described for in vitro screening of anthelmintics against H. contortus.[2]

1.3.1. Materials

-

Haemonchus contortus third-stage larvae (L3)

-

Sodium hypochlorite (B82951) solution (0.15% v/v)

-

Sterile physiological saline

-

Luria Bertani (LB) medium supplemented with antibiotics (100 IU/mL penicillin, 100 µg/mL streptomycin, 2.5 µg/mL amphotericin B)

-

This compound stock solution in DMSO

-

Naphthalophos stock solution in DMSO

-

96-well microtiter plates

-

Automated motility tracking device (e.g., WMicrotracker)

-

Incubator (38°C, 10% CO₂)

1.3.2. Larval Preparation

-

Exsheath L3 larvae by incubation in 0.15% sodium hypochlorite at 38°C for 20 minutes.

-

Wash the exsheathed larvae (xL3s) five times with sterile physiological saline by centrifugation at 500 x g for 5 minutes.

-

Resuspend the xL3s in supplemented LB medium to a concentration of approximately 1000 larvae/mL.

1.3.3. Assay Procedure

-

Dispense 50 µL of the xL3 suspension into each well of a 96-well plate (approximately 50 larvae per well).

-

Prepare serial dilutions of naphthalophos in supplemented LB medium.

-

Prepare solutions of naphthalophos dilutions containing fixed concentrations of this compound (0.5, 1.0, and 2.0 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

-

Add 50 µL of the respective drug or control solutions to the wells. Include wells with larvae in medium only (negative control) and larvae with the highest concentration of DMSO used (solvent control).

-

Incubate the plates at 38°C in a humidified incubator with 10% CO₂ for 72 hours.[2]

-

Measure larval motility at 24, 48, and 72 hours using an automated motility tracking device.

1.3.4. Data Analysis

-

Normalize the motility data to the negative control wells.

-

Calculate the percentage inhibition of motility for each drug concentration.

-

Determine the LC50 (lethal concentration 50%) values for naphthalophos alone and in combination with this compound using a suitable statistical software package with dose-response analysis.

-

Calculate the synergism ratio as described in the table above.

Antiviral, Antibacterial, and Antifungal Research

Antiviral Potential

While this compound is a key intermediate in the synthesis of various antiviral compounds, there is limited evidence to support its direct and potent antiviral activity. Studies have primarily focused on the antiviral properties of its derivatives. For instance, N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1).[3] However, these studies emphasize the importance of the entire molecular scaffold rather than the this compound moiety alone.

At present, no significant direct antiviral activity of this compound against common respiratory or other viruses has been reported in the scientific literature, and therefore, no quantitative data such as IC50 values are available.

Antibacterial and Antifungal Activity

Research into the direct antibacterial and antifungal properties of this compound and its close derivatives has not yielded significant findings. A study on substituted 5,6-dihydro-5-nitrouracils found no significant inhibition of growth against strains of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Trichophyton mentagrophytes.[4]

| Microorganism | Compound Class | Activity |

| Escherichia coli | 5,6-dihydro-5-nitrouracils | No significant inhibition |

| Pseudomonas aeruginosa | 5,6-dihydro-5-nitrouracils | No significant inhibition |

| Staphylococcus aureus | 5,6-dihydro-5-nitrouracils | No significant inhibition |

| Candida albicans | 5,6-dihydro-5-nitrouracils | No significant inhibition |

| Trichophyton mentagrophytes | 5,6-dihydro-5-nitrouracils | No significant inhibition |

Other Enzymatic Inhibition

Beyond UGTs, derivatives of this compound have been investigated as inhibitors of other key enzymes. Notably, 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate, a derivative of 5-fluorouracil (B62378) which is structurally related to this compound, is a known mechanism-based inhibitor of thymidylate synthase, an important target in cancer chemotherapy. This suggests that the 5-substituted uracil scaffold can be a valuable starting point for designing inhibitors for various enzymes. However, direct inhibition of other enzymes by this compound itself is not well-documented in the literature.

Conclusion and Future Directions

The primary therapeutic potential of this compound beyond cancer appears to be as a synergistic agent in antiparasitic therapy through the inhibition of UDP-glucuronosyltransferases. This application warrants further investigation, including in vivo studies and exploration of its efficacy against a broader range of parasitic helminths and in combination with other classes of anthelmintics. While direct antiviral, antibacterial, and antifungal activities of this compound are not well-supported by current evidence, its role as a versatile scaffold for the synthesis of bioactive derivatives remains a crucial area of research in drug discovery. Future efforts could focus on the rational design of this compound derivatives targeting specific viral or microbial enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

5-Nitrouracil: Application Notes and Protocols for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for investigating the effects of 5-Nitrouracil in cell culture studies. This compound is a derivative of uracil, a fundamental component of nucleic acids, and is of interest for its potential as an anticancer agent.[1] This document outlines detailed methodologies for assessing its cytotoxic and apoptotic effects, as well as its impact on cell cycle progression and protein expression.

Mechanism of Action

This compound is a nitro derivative of uracil, suggesting its potential to interfere with nucleic acid synthesis, a hallmark of cancer cell proliferation.[1] While the precise signaling pathways affected by this compound are not extensively documented in currently available literature, its structural similarity to 5-Fluorouracil (B62378) (5-FU), a widely studied chemotherapeutic agent, suggests potential mechanisms of action. 5-FU is known to inhibit thymidylate synthase and incorporate into DNA and RNA, leading to cell cycle arrest and apoptosis.[2][3] It is hypothesized that this compound may exert its effects through similar pathways, potentially involving the p53 tumor suppressor pathway and the modulation of cell cycle regulatory proteins and apoptosis-related factors.[2] Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Quantitative Data Summary

Quantitative data on the efficacy of this compound across various cancer cell lines is limited in the public domain. The following table provides a template for summarizing key quantitative metrics from experimental studies. Researchers are encouraged to populate this table with their own experimental data.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data not available | |

| e.g., A549 | Lung Carcinoma | 48 | Data not available | |

| e.g., HCT116 | Colon Carcinoma | 48 | Data not available | |

| e.g., PC-3 | Prostate Carcinoma | 48 | Data not available | |

| e.g., HepG2 | Hepatocellular Carcinoma | 48 | Data not available |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate in the dark for at least 2 hours to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Figure 1: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium (B1200493) Iodide (PI) double staining followed by flow cytometry analysis.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for the desired time. Include a vehicle-treated control.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution to maintain membrane integrity.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Figure 2: Hypothetical signaling pathway of this compound-induced apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by flow cytometry using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Cold 70% ethanol (B145695)

-

PBS

-

PI staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells on ice for at least 30 minutes or store at -20°C.

-

Centrifuge the fixed cells and wash them twice with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Figure 3: Experimental workflow for cell cycle analysis by PI staining.

Western Blot Analysis

This protocol provides a general framework for analyzing changes in protein expression induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to proteins of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat cells with this compound as previously described.

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Table 2: Target Proteins for Western Blot Analysis

| Target Protein | Function | Expected Change with this compound |

| p53 | Tumor suppressor, regulates cell cycle and apoptosis | Upregulation/Activation |

| p21 | Cyclin-dependent kinase inhibitor, mediates G1 arrest | Upregulation |

| Cyclin D1 | G1/S transition regulator | Downregulation |

| CDK4 | Cyclin-dependent kinase, G1 phase progression | Downregulation |

| Bax | Pro-apoptotic protein | Upregulation |

| Bcl-2 | Anti-apoptotic protein | Downregulation |

| Cleaved Caspase-3 | Executioner caspase in apoptosis | Upregulation |

| β-actin/GAPDH | Loading control | No change |

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Enhancement of TRAIL-induced apoptosis by 5-fluorouracil requires activating Bax and p53 pathways in TRAIL-resistant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of 5‐Fluorouracil on Cell Cycle Regulatory Proteins in Human Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antiviral Research Against Influenza

Topic: Evaluation of Novel Compounds in Antiviral Research Against Influenza

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The continuous evolution of influenza viruses and the emergence of drug-resistant strains necessitate the discovery and development of novel antiviral agents. While specific research on the anti-influenza activity of 5-Nitrouracil is not extensively documented in publicly available literature, the methodologies for screening and characterizing new antiviral compounds are well-established. These protocols provide a robust framework for evaluating the efficacy and mechanism of action of any test compound, including derivatives of uracil, against various influenza virus strains.

These application notes provide a comprehensive guide to the essential in vitro assays for assessing the antiviral potential of a test compound against influenza viruses. The protocols are designed to be adaptable for various laboratory settings and are based on established methodologies in the field of virology and antiviral drug discovery.

I. Data Presentation: Key Antiviral Parameters

Quantitative data from antiviral and cytotoxicity assays are crucial for determining the potential of a test compound. The following table summarizes the key parameters used to evaluate antiviral efficacy and safety.

| Parameter | Description | Example Compound A (Influenza A/H1N1) | Example Compound B (Influenza A/H3N2) |

| IC₅₀ (µM) | 50% Inhibitory Concentration: The concentration of the compound that inhibits viral replication by 50%. | 5.2 | 8.1 |

| CC₅₀ (µM) | 50% Cytotoxic Concentration: The concentration of the compound that reduces cell viability by 50%. | >100 | >100 |

| SI (Selectivity Index) | CC₅₀ / IC₅₀: A measure of the compound's therapeutic window. A higher SI indicates greater selectivity for antiviral activity over cytotoxicity. | >19.2 | >12.3 |

II. Experimental Protocols

A. Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration range at which the test compound is toxic to the host cells used for antiviral assays.

1. Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compound stock solution (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

Microplate reader

2. Protocol:

-

Seed MDCK cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compound in DMEM.

-

Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

B. Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

1. Materials:

-

Confluent MDCK cell monolayers in 6-well plates

-

Influenza virus stock of a known titer (PFU/mL)

-

Test compound

-

Infection medium (DMEM with 2 µg/mL TPCK-trypsin)

-

Agarose (B213101) overlay (2X DMEM mixed 1:1 with 1.6% agarose) containing the test compound

-

Crystal violet solution (0.1% w/v in 20% ethanol)

-

Formalin (10%)

2. Protocol:

-

Wash the confluent MDCK cell monolayers with PBS.

-

Infect the cells with influenza virus (approximately 100 PFU/well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Prepare the agarose overlay containing different concentrations of the test compound.

-

Add 2 mL of the agarose overlay to each well and allow it to solidify.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 10% formalin for 1 hour.

-

Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.

-

Wash the plates with water and count the number of plaques.

-

Calculate the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

C. Hemagglutination (HA) Inhibition Assay

This assay determines if the compound interferes with the binding of the virus to red blood cells, a crucial step in viral entry.[1][2]

1. Materials:

-

Influenza virus stock (4 HAU/25 µL)

-

Test compound

-

Chicken or human red blood cells (RBCs) (0.5% suspension in PBS)

-

V-bottom 96-well plates

-

PBS

2. Protocol:

-

Add 50 µL of PBS to all wells of a V-bottom 96-well plate.

-

Add 50 µL of the test compound to the first well and perform serial two-fold dilutions across the plate.

-

Add 25 µL of influenza virus (4 HAU) to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 50 µL of 0.5% RBC suspension to each well.

-

Gently mix and incubate at room temperature for 30-60 minutes.

-

Read the results. A button of RBCs at the bottom of the well indicates hemagglutination inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

-

The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.

III. Visualizations

A. Influenza Virus Life Cycle and Potential Drug Targets

The following diagram illustrates the key stages of the influenza virus life cycle, which represent potential targets for antiviral drugs.[3][4][5]

Caption: Influenza virus life cycle and potential antiviral targets.

B. Experimental Workflow for Antiviral Compound Screening

The following diagram outlines the general workflow for screening and characterizing potential anti-influenza compounds.

Caption: General workflow for screening anti-influenza compounds.

C. Signaling Pathway: Influenza Virus RNA Polymerase Action

This diagram illustrates the "cap-snatching" mechanism of the influenza virus RNA-dependent RNA polymerase (RdRp), a key target for antiviral drugs.

Caption: "Cap-snatching" mechanism of influenza virus polymerase.

References

- 1. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. Hemagglutination assay - Wikipedia [en.wikipedia.org]

- 3. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Significance for Antiviral Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Evaluation of 5-Nitrouracil as a Thymidine Phosphorylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic assay of Thymidine (B127349) Phosphorylase (TP) inhibition, with a focus on evaluating 5-Nitrouracil as a potential inhibitor. Thymidine phosphorylase is a key enzyme in the pyrimidine (B1678525) salvage pathway and a validated target in cancer therapy due to its role in angiogenesis.

Introduction to Thymidine Phosphorylase

Thymidine phosphorylase (TP, EC 2.4.2.4) catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.[1] This enzymatic activity is crucial for maintaining the cellular pool of nucleotides. Beyond its metabolic role, TP is also known as platelet-derived endothelial cell growth factor (PD-ECGF), a protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Elevated levels of TP have been observed in various solid tumors, correlating with poor prognosis. Consequently, inhibitors of TP are of significant interest as potential anti-cancer agents.

Principle of Thymidine Phosphorylase Inhibition Assay

The inhibitory activity of compounds like this compound against thymidine phosphorylase can be determined by measuring the decrease in the rate of the enzymatic reaction in the presence of the inhibitor. The activity of TP is typically monitored by measuring the formation of thymine from the substrate, thymidine. This can be achieved through spectrophotometric methods, by monitoring the change in absorbance at a specific wavelength, or by chromatographic methods like High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate and product.

Quantitative Data for Known Thymidine Phosphorylase Inhibitors

For comparative purposes and as positive controls in the inhibition assay, the following data for known TP inhibitors are provided.

| Inhibitor | IC50 Value (µM) | Inhibition Constant (Ki) (µM) | Mechanism of Inhibition |

| Tipiracil | 0.014 ± 0.002 | 17.0 - 20.0 | Not specified in the provided context |

| 7-Deazaxanthine | 41.0 ± 1.63 | Not specified in the provided context | Not specified in the provided context |

Note: The IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source. The inhibitory activity of this compound against thymidine phosphorylase is not well-documented in publicly available literature, and therefore, its IC50 and Ki values need to be determined experimentally.

Experimental Protocols

Two common methods for determining thymidine phosphorylase inhibition are detailed below. It is recommended to perform a preliminary experiment with a wide range of this compound concentrations to determine the appropriate range for IC50 determination.

Protocol 1: Spectrophotometric Assay